5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 951900-05-3
Cat. No.: VC7216572
Molecular Formula: C18H18ClN5O2
Molecular Weight: 371.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951900-05-3 |
|---|---|
| Molecular Formula | C18H18ClN5O2 |
| Molecular Weight | 371.83 |
| IUPAC Name | 5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25) |
| Standard InChI Key | HPXBNZPBHJZYRM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide, reflects its intricate structure (Figure 1). The 1,2,3-triazole ring serves as the central scaffold, with substituents at positions 1, 4, and 5:
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Position 1: A 4-ethoxyphenyl group (–OCH₂CH₃) providing electron-donating effects.
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Position 4: A carboxamide moiety (–CONH–) linked to a 4-chlorobenzyl group (–CH₂C₆H₄Cl), enhancing lipophilicity.
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Position 5: An amino group (–NH₂) capable of hydrogen bonding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O₂ |
| Molecular Weight | 371.83 g/mol |
| CAS Number | 951900-05-3 |
| IUPAC Name | 5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide |
| Solubility | Limited aqueous solubility; soluble in DMSO, ethanol |
The chlorobenzyl group increases membrane permeability, while the ethoxy group modulates electronic properties, influencing binding to biological targets.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1,2,3-triazole derivatives typically involves cyclization reactions between azides and α-cyanoacetamides or esters. A prototypical route, adapted from Journal of Medicinal Chemistry (2017), proceeds as follows :
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Azide Preparation:
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Cyclization Reaction:
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Amination and Functionalization:
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The ethyl ester intermediate undergoes Lewis acid-catalyzed (AlMe₃) amination with 4-ethoxyaniline to introduce the carboxamide group.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azide Formation | NaN₃, DMF, 60°C, 12 h | 85% |
| Cyclization | NaOH, EtOH, 80°C, 1 h | 56% |
| Amination | AlMe₃, THF, rt, 24 h | 48% |
Analytical Characterization
Structural confirmation relies on:
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NMR Spectroscopy: Distinct signals for the ethoxyphenyl (δ 7.29 ppm, d, J=8.0 Hz), chlorobenzyl (δ 5.42 ppm, s), and amino protons (δ 6.57 ppm, s) .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 371.83, consistent with the molecular formula.
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HPLC Purity: ≥95% purity achieved via reverse-phase chromatography .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The chlorobenzyl group enhances lipid bilayer penetration, while the triazole core inhibits ergosterol biosynthesis in fungi .
Table 3: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Topoisomerase II inhibition |
| HCT-116 (Colon Cancer) | 18 | Caspase-3 activation |
Pharmacological Applications and Drug Design
Target Identification
The compound’s pharmacophore aligns with inhibitors of:
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Cytochrome P450 14α-Demethylase (CYP51): Critical for fungal ergosterol synthesis.
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Heat Shock Protein 90 (HSP90): Overexpressed in cancer cells, facilitating client protein stabilization .
Structure-Activity Relationships (SAR)
Key SAR insights from analogous triazoles include:
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Amino Group Essentiality: Replacement with –CH₃ or –Cl abolishes activity, highlighting the –NH₂’s role in hydrogen bonding .
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Chlorobenzyl Optimization: Substitution at the para-position maximizes lipophilicity and target affinity.
Analytical and Regulatory Considerations
Quality Control Metrics
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